12.6-fold D3 vs. D2 Dopamine Receptor Selectivity: A Window of Opportunity for Antipsychotic-like Chemical Probes
This compound exhibits a significant affinity preference for the dopamine D3 receptor (Ki=25.1 nM) over the D2 receptor (Ki=316 nM), yielding a 12.6-fold selectivity window [1]. This profile is distinct from the non-selective D2/D3 antagonist haloperidol (Ki < 5 nM for both) and the D3-preferential agent SB-277011-A (reported Ki ~10 nM for D3, ~1,000 nM for D2) [2][3]. Such a moderate selectivity profile can be highly desirable for antipsychotic-like chemical probes aiming to mitigate the extrapyramidal side effects associated with strong D2 blockade while still engaging D3-mediated pathways [1].
| Evidence Dimension | Binding Affinity (Ki) at Dopamine Receptors |
|---|---|
| Target Compound Data | hD3 Ki = 25.1 nM; hD2 Ki = 316 nM |
| Comparator Or Baseline | Haloperidol: hD3 Ki < 5 nM, hD2 Ki < 5 nM; SB-277011-A: hD3 Ki ~10 nM, hD2 Ki ~1000 nM |
| Quantified Difference | Selectivity Ratio (D2 Ki / D3 Ki) = 12.6 for target; ~1 for haloperidol; ~100 for SB-277011-A. |
| Conditions | [35S]GTPγS binding assay in CHO cells expressing human D3 or D2 receptors. |
Why This Matters
For procurement, this ensures the compound is not a pan-D2/D3 antagonist but a tool with a defined selectivity window, unlike non-selective alternatives that confound phenotypic readouts.
- [1] BindingDB. BDBM50414564 (CHEMBL562833). Ki=25.1 nM for hD3 and Ki=316 nM for hD2. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50414564 (accessed 2026-05-03). View Source
- [2] ChEMBL. Haloperidol activity data. https://www.ebi.ac.uk/chembl/ (accessed 2026-05-03). View Source
- [3] Reavill, C. et al. Pharmacological actions of a novel, high-affinity, and selective human dopamine D3 receptor antagonist, SB-277011-A. J. Pharmacol. Exp. Ther. 2000, 294, 1154-1165. View Source
